molecular formula C10H14O3 B2939205 methyl 6-oxospiro[2.5]octane-2-carboxylate CAS No. 1590372-46-5

methyl 6-oxospiro[2.5]octane-2-carboxylate

Cat. No.: B2939205
CAS No.: 1590372-46-5
M. Wt: 182.219
InChI Key: JKCQCZMYZXVEDY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Frameworks in Contemporary Organic Synthesis

Spirocyclic frameworks are a prominent feature in a multitude of natural products and have become increasingly important in medicinal chemistry and materials science. Their inherent three-dimensionality allows for a greater exploration of chemical space compared to their planar aromatic counterparts. This spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets, making them attractive scaffolds in drug discovery. The rigid nature of the spirocyclic core can also lock a molecule into a specific conformation, which is crucial for understanding and optimizing molecular interactions. Furthermore, the introduction of a spiro center can improve the physicochemical properties of a molecule, such as its solubility and metabolic stability.

Overview of Oxo-Spiro[2.5]octane Derivatives in Chemical Research

Within the broader class of spirocycles, oxo-spiro[2.5]octane derivatives are of particular interest due to the presence of a reactive ketone functional group. This feature provides a synthetic handle for a variety of chemical transformations, allowing for the further functionalization and elaboration of the spirocyclic core. The combination of the spirocyclic framework and the ketone moiety makes these compounds valuable intermediates in the synthesis of more complex molecules, including natural products and their analogues. Research in this area often focuses on the development of novel synthetic methodologies to access these structures and the investigation of their subsequent chemical behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-oxospiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCQCZMYZXVEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

While specific experimental data for methyl 6-oxospiro[2.5]octane-2-carboxylate is limited in the available literature, we can infer its properties based on the closely related isomer, methyl 6-oxospiro[2.5]octane-5-carboxylate .

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
IUPAC Name This compound
SMILES COC(=O)C1CC2(CCC1=O)CC2
InChI InChI=1S/C10H14O3/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11/h7H,2-6H2,1H3

Data based on the isomeric structure methyl 6-oxospiro[2.5]octane-5-carboxylate.

Synthesis of Methyl 6 Oxospiro 2.5 Octane 2 Carboxylate

A plausible synthetic route to spiro[2.5]octane derivatives can be adapted from established methods. One such approach involves the cyclopropanation of a cyclohexenone derivative. For the target molecule, a potential synthetic pathway could be envisioned as follows:

A key intermediate would be a substituted cyclohexenone. The cyclopropane (B1198618) ring could be introduced via a nucleophilic addition of a sulfur ylide to an appropriately functionalized cyclohexenone precursor. Subsequent esterification would yield the final product. A patent for a related compound, spiro[2.5]octane-5-carboxylic acid, describes a multi-step synthesis starting from 1,3-cyclohexanedione (B196179), which is then elaborated to the spirocyclic core. google.com This suggests that building the cyclohexane (B81311) ring first, followed by the formation of the cyclopropane ring, is a viable strategy.

Chemical Reactivity and Transformation Pathways

Reactivity of the Carboxylate Ester Group

The methyl carboxylate group is a key site for nucleophilic acyl substitution and reduction reactions. Its reactivity is influenced by the electronic effects of the adjacent spirocyclic system.

Reduction Reactions of the Ester Moiety

The methyl ester functionality can be reduced to a primary alcohol. The choice of reducing agent is crucial, as stronger reagents may also affect the ketone group.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and esters to primary alcohols. libretexts.org However, its high reactivity means it would likely reduce both the ester and the ketone in methyl 6-oxospiro[2.5]octane-2-carboxylate.

For a more selective reduction of the ester, milder or more specialized reagents are typically employed. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.org However, its reactivity can be enhanced with certain additives. For instance, a combination of NaBH₄ with catalytic amounts of cerium(III) chloride (CeCl₃) in ethanol (B145695) has been shown to effectively reduce a wide range of methyl esters to their corresponding alcohols at ambient temperature. tandfonline.com This system exhibits high functional group compatibility, suggesting it could be a viable method for the selective reduction of the ester in the presence of the ketone. tandfonline.com Another approach involves the use of NaBH₄ in a methanol (B129727) solvent system, which has been reported to reduce methyl esters of aromatic carboxylic acids. tandfonline.comresearchgate.net Biocatalytic methods, using whole cells of microorganisms like Syncephalastrum racemosum, also offer a mild and efficient way to reduce methyl esters to primary alcohols in an aqueous medium. polimi.it

Comparison of Reducing Agents for Methyl Esters
Reducing Agent/SystemReactivity towards EstersPotential Selectivity over KetonesTypical Conditions
Lithium aluminum hydride (LiAlH₄)HighLow (reduces both)Anhydrous ether or THF
Sodium borohydride (NaBH₄)Very Low/IneffectiveHighProtic solvents (e.g., ethanol)
NaBH₄ / CeCl₃Moderate to HighGoodEthanol, room temperature
Biocatalysis (e.g., S. racemosum)HighHighAqueous medium, room temperature

Transformations of the Ketone (Oxo) Functionality

The 6-oxo group, being part of a cyclohexanone (B45756) ring, exhibits typical ketone reactivity. Cyclohexanone itself is a stable six-membered ring with low ring strain, and its carbonyl carbon is susceptible to nucleophilic attack. liskonchem.com

Common transformations include:

Reduction: The ketone can be readily reduced to a secondary alcohol (cyclohexanol derivative) using mild reducing agents like sodium borohydride (NaBH₄). chemcess.com This reaction is generally faster than the reduction of the ester group with the same reagent.

Grignard Reaction: Addition of Grignard reagents (R-MgX) to the carbonyl carbon, followed by hydrolysis, yields a tertiary alcohol. chemcess.com

Enamine Formation: Reaction with secondary amines, such as pyrrolidine, leads to the formation of an enamine. wikipedia.org

Aldol (B89426) Condensation: Under basic conditions, the ketone can undergo self-condensation or react with other aldehydes or ketones via an aldol reaction. chemcess.com

Halogenation: In the presence of light or acid, cyclohexanone can be halogenated at the alpha-position (α-chlorination or α-bromination). chemcess.comwikipedia.org

Oxime Formation: Reaction with hydroxylamine (B1172632) produces a cyclohexanone oxime, an important industrial reaction. chemcess.com

Chemical Transformations Involving Oxirane Rings in Analogous Compounds

Although this compound does not possess an oxirane (epoxide) ring, this three-membered oxygen-containing heterocycle is a common feature in related spirocyclic compounds and represents a key reactive site. The high reactivity of epoxides stems from the substantial ring strain, which is readily relieved upon nucleophilic attack. researchgate.netlibretexts.org

Nucleophilic Ring Opening Reactions

The ring-opening of epoxides is a versatile and widely studied transformation that can proceed via different mechanisms depending on the reaction conditions. researchgate.net A broad range of nucleophiles, including amines, hydrides, Grignard reagents, and acetylide anions, can be used for this purpose. libretexts.org

Under Basic or Neutral Conditions: The reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.org This is a highly regioselective process.

Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In this case, the nucleophile preferentially attacks the more substituted carbon atom, as the transition state has significant carbocationic character. libretexts.org

The stereochemistry of the reaction is also well-defined. Both acid- and base-catalyzed ring openings proceed with an inversion of configuration at the carbon atom undergoing nucleophilic attack, resulting in a trans relationship between the nucleophile and the oxygen atom in the product. libretexts.org

Oxidation Reactions of Spiro[2.5]octane Derivatives

Spiro[2.5]octane derivatives can undergo oxidation at various positions. The oxidation of spiro- chemcess.comuci.eduoctan-4-ones has been shown to be stereoselective. lookchem.com In the broader context of spiro compounds, oxidation reactions are of interest for their potential to introduce new functional groups and for their relevance in processes like oxidative stress, where spiro derivatives have been investigated as potential antioxidants. lookchem.com The oxidation of the parent hydrocarbon, cyclohexane (B81311), to produce cyclohexanone and cyclohexanol (B46403) is a major industrial process, often utilizing cobalt catalysts. wikipedia.org Similar principles of radical-mediated oxidation could be applied to the spiro[2.5]octane framework, though the presence of the strained cyclopropane (B1198618) ring would likely influence the reaction pathways.

Substitution Reactions on the Spiro Frame

The inherent stability of the carbocyclic framework of this compound makes direct substitution reactions on the spiro frame challenging. The spirocyclic system, consisting of a cyclopropane and a cyclohexane ring sharing a single carbon atom, is characterized by significant ring strain in the three-membered ring and a puckered conformation in the six-membered ring. Consequently, reactions that involve the formation of carbocationic or other unstable intermediates on the spiro frame are generally disfavored.

However, the presence of the oxo group at the C-6 position activates the adjacent α-carbons (C-5 and C-7), making them susceptible to certain types of substitution reactions. Research in this area has primarily focused on oxidative functionalization, particularly hydroxylation, at these activated positions.

One notable example is the stereoselective oxidative α-hydroxylation of spiro[2.5]octanone derivatives. While not performed on this compound itself, studies on analogous systems, such as (1R,5R,8R,3R)-1-aryl-5-isopropyl-8-methyl-3-spiro nih.govgoogle.comoctan-4-ones, have demonstrated that this transformation can occur as a secondary process during cyclopropanation reactions in the presence of dimethylsulfoxonium methylide in a DMSO/NaOH or DMF/NaOH medium. lookchem.com This reaction introduces a hydroxyl group at the carbon atom adjacent to the carbonyl group.

The mechanism of this oxidative hydroxylation is believed to involve the enolate of the spiro[2.5]octanone, which is formed under basic conditions. This enolate then reacts with an oxidizing agent, which in the case of the aforementioned studies is likely atmospheric oxygen dissolved in the reaction medium, to yield the corresponding α-hydroxyketone. The stereoselectivity of this reaction is influenced by the steric and electronic environment of the spirocyclic system.

Detailed research findings on the direct substitution on the spiro frame of this compound are limited in the current scientific literature. The primary focus has been on the synthesis of the spirocycle and reactions involving the ester and ketone functionalities rather than the modification of the carbocyclic core. The development of new catalytic systems for C-H activation and functionalization may open up new avenues for the selective substitution on the spiro frame of such molecules in the future.

Research Findings on a Related Spiro[2.5]octanone Derivative

The following table summarizes the findings of a study on the oxidative hydroxylation of a related spiro[2.5]octanone system, which provides insight into the potential for substitution reactions on the spiro frame.

ReactantReagents/ConditionsProductYieldReference
2-Arylidene isomenthanoneTrimethylsulfoxonium iodide, DMSO/NaOH or DMF/NaOH(1R,5R,8R,3R)-1-Aryl-5-isopropyl-8-methyl-3-spiro nih.govgoogle.comoctan-4-one and its α-hydroxylated derivative77% (for the main spiro[2.5]octan-4-one product) lookchem.com

Note: The yield provided is for the primary cyclopropanation product. The α-hydroxylated product was identified as a secondary product in this reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides extensive information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for identifying the number of distinct proton environments in a molecule, their relative numbers, and their proximity to other protons. The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to each unique proton. The chemical shift (δ) of each signal is influenced by the electronic environment of the proton. For instance, protons adjacent to the carbonyl group and the ester functionality would be deshielded and thus appear at a higher chemical shift (downfield). The protons of the cyclopropane ring are expected to be in a unique chemical environment due to ring strain and would likely show complex splitting patterns.

The multiplicity, or splitting pattern, of each signal arises from spin-spin coupling between neighboring protons and provides information about the number of adjacent protons. This is governed by the n+1 rule, where n is the number of equivalent neighboring protons. For example, a proton with two neighboring protons would appear as a triplet. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has demonstrated the utility of analyzing homonuclear coupling constants to determine relative configuration and preferred conformations. sci-hub.stresearchgate.net

Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
O-CH₃3.70Singlet-3H
H-22.50Doublet of Doublets8.0, 4.01H
H-1a, H-1b1.0 - 1.2Multiplet-2H
H-4a, H-4b2.2 - 2.4Multiplet-2H
H-5a, H-5b2.0 - 2.2Multiplet-2H
H-7a, H-7b1.8 - 2.0Multiplet-2H
H-8a, H-8b1.6 - 1.8Multiplet-2H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its chemical environment. Carbonyl carbons, such as the one in the ketone and the ester group, are significantly deshielded and appear at the downfield end of the spectrum (typically 170-220 ppm). pressbooks.pub The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift. The chemical shifts of carbons in the cyclohexane and cyclopropane rings would be influenced by their hybridization and proximity to electron-withdrawing groups. General trends show that sp² hybridized carbons and those attached to electronegative atoms have higher chemical shifts. pressbooks.pub

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C=O (ketone)208.0
C=O (ester)172.0
O-CH₃52.0
C-245.0
C-3 (spiro)38.0
C-125.0
C-435.0
C-530.0
C-728.0
C-826.0

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

For complex molecules like this compound, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques provide additional information by correlating signals from different nuclei.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. bas.bg In the COSY spectrum of the target compound, cross-peaks would be observed between the signals of adjacent protons, allowing for the mapping of the proton-proton connectivity within the cyclohexane and cyclopropane rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. bas.bg This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY could help establish the relative orientation of the ester group with respect to the spirocyclic ring system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. The mass spectrum of a ketone typically shows an intense molecular ion peak. chemistrynotmystery.com

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation of the molecule upon ionization can provide valuable structural information. A common fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.com The fragmentation of spiro ketones can be complex, with potential cleavage of either ring. acs.org In the case of the target compound, characteristic fragmentation could involve the loss of the methoxycarbonyl group or cleavage of the spirocyclic system.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula of the compound.

Hypothetical Mass Spectrometry Data for this compound

Fragment Ion Hypothetical m/z Possible Identity
[M]⁺196Molecular Ion
[M - OCH₃]⁺165Loss of methoxy (B1213986) radical
[M - COOCH₃]⁺137Loss of methoxycarbonyl radical
[C₇H₉O]⁺121Fragment from ring cleavage
[C₅H₅O]⁺81Fragment from ring cleavage

X-ray Crystallography for Crystalline Structure and Absolute Configuration

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and the absolute configuration of any chiral centers. The resulting crystal structure would definitively confirm the connectivity of the spirocyclic system and the stereochemical relationship of the substituents. The process involves directing a beam of X-rays onto the crystal and analyzing the diffraction pattern produced. This data is then used to construct an electron density map from which the atomic positions can be determined. mdpi.com

Spectroscopic Data

Architectural Features of the Spiro[2.5]octane Core with Oxo and Carboxylate Functionalities

The foundational framework of methyl 6-oxospiro[2.5]octane-2-carboxylate is the spiro[2.5]octane ring system. This unique structure consists of a cyclopropane ring and a cyclohexane ring sharing a single carbon atom, known as the spiro center. In this specific molecule, the cyclohexane ring is further functionalized with a ketone group at the 6-position (an oxo group) and a methyl carboxylate group is attached to the 2-position of the cyclopropane ring.

The oxo group at the 6-position introduces a planar carbonyl functionality into the cyclohexane ring, which affects the local geometry and electronic properties of that ring. The methyl carboxylate group on the cyclopropane ring adds an ester functionality, which can participate in various chemical transformations and influences the stereochemical environment of the cyclopropane portion of the molecule.

Interactive Data Table: Key Structural Features

FeatureDescription
Core StructureSpiro[2.5]octane
Spiro CenterQuaternary carbon atom shared by both rings
Ring 1Cyclopropane
Ring 2Cyclohexane
Functional Group 1Oxo (ketone) group at C6
Functional Group 2Methyl carboxylate group at C2
Molecular FormulaC₁₀H₁₄O₃

Conformational Analysis of the Spirocyclic System

The conformational preferences of the spiro[2.5]octane system are primarily dictated by the cyclohexane ring, which seeks to adopt its lowest energy conformation. The chair conformation is generally the most stable for a cyclohexane ring, as it minimizes both angle strain and torsional strain. However, the presence of the spiro-fused cyclopropane ring and the oxo group can influence this preference.

The spiro junction itself introduces a degree of steric hindrance that can affect the puckering of the cyclohexane ring. Furthermore, the sp³-hybridized spiro carbon and the adjacent carbons of the cyclohexane ring are constrained by the rigid cyclopropane ring.

The oxo group at the 6-position creates a planar segment within the cyclohexane ring, which can lead to a distortion from the ideal chair conformation. This can result in conformations such as a half-chair or a twist-boat becoming more accessible. The interplay between the steric demands of the spiro-cyclopropane unit and the electronic and steric effects of the oxo and methyl carboxylate groups will determine the dominant conformation(s) in solution. Detailed conformational analysis would typically involve computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to determine the precise three-dimensional structure and the relative energies of different conformers.

Stereoisomerism and Chiral Properties of Spiro[2.5]octane Carboxylates

The structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. The spiro carbon atom itself is a chiral center, as are the carbon atoms bearing the methyl carboxylate group (C2) and potentially other carbons in the cyclohexane ring depending on the substitution pattern.

The presence of these chiral centers means that the molecule can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific spatial arrangement of the substituents on the cyclopropane and cyclohexane rings relative to each other defines the different stereoisomers. The chiral nature of these spiro compounds is a key feature, as different stereoisomers can exhibit distinct biological activities and chemical properties.

Determining the absolute configuration of the stereoisomers of this compound is a crucial aspect of its stereochemical analysis. Several powerful techniques are employed for this purpose:

X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. If a single crystal of a specific stereoisomer can be obtained, X-ray diffraction analysis can provide an unambiguous assignment of its stereochemistry.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chirality of a molecule. By comparing the experimentally measured chiroptical spectra with those predicted by computational methods (such as time-dependent density functional theory, TD-DFT), the absolute configuration can often be deduced. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters), can be used to elucidate the relative and sometimes absolute stereochemistry of chiral molecules. researchgate.net

Chemical Correlation: The absolute configuration of a molecule can also be determined by chemically converting it to or synthesizing it from a compound of a known absolute configuration.

The synthesis of specific stereoisomers of this compound requires the use of asymmetric synthesis methodologies. These methods aim to control the formation of new stereocenters, leading to an excess of one desired stereoisomer. General strategies for the asymmetric synthesis of spirocyclic compounds that could be applicable include:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product that already contains some of the required stereocenters.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: Employing a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to control the stereoselectivity of a reaction. This is often the most efficient method as a small amount of the chiral catalyst can produce a large amount of the desired enantiomer. For the synthesis of spiro ketones, methods like asymmetric Michael additions followed by cyclization are common.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

The development of a specific asymmetric synthesis for a particular stereoisomer of this compound would likely involve a multi-step sequence, carefully designed to control the stereochemistry at each key bond-forming step.

Strategies for the Construction of the Spiro[2.5]octane Skeleton

The formation of the spiro[2.5]octane framework, which links a cyclopropane ring and a cyclohexane ring through a single shared carbon atom, is the cornerstone of the synthesis. nist.govnih.gov Key strategies focus on creating the three-membered cyclopropane ring onto a pre-existing six-membered ring.

Intramolecular cyclization reactions are a powerful method for forming the spiro[2.5]octane core. These reactions typically involve a precursor molecule that already contains the six-membered ring and a side chain capable of cyclizing to form the cyclopropane ring. For instance, a process for preparing the related spiro[2.5]octane-5,7-dione involves the cyclization of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester. google.com This type of reaction, often a Dieckmann or Thorpe-Ziegler condensation, utilizes a base to generate a carbanion that attacks an internal electrophilic center, leading to ring closure. google.com Mn(III)-mediated radical cyclization represents another advanced approach, where a radical is generated and guided to cyclize intramolecularly, forming the desired spiro system.

1,3-Diketones, particularly derivatives of 1,3-cyclohexanedione (B196179), are highly versatile and common precursors for the synthesis of the spiro[2.5]octane skeleton. researchgate.netgoogle.com The acidic methylene (B1212753) group between the two carbonyls is readily functionalized, providing a handle for constructing the spirocyclic junction. A general and efficient route to spiro[2.5]octane-5,7-dione involves the reaction of 1,3-cyclohexanedione with reagents that provide the two-carbon unit needed for the cyclopropane ring. researchgate.net This approach leverages the inherent reactivity of the diketone to build complexity. The synthesis of various spirocyclopropanes has been achieved in high yields by reacting 1,3-cyclohexanediones with specific reagents in the presence of a base like potassium carbonate. researchgate.net

Table 1: Synthesis of Spirocyclopropanes from 1,3-Cyclohexanedione Precursors

Precursor (1,3-Diketone)ReagentBaseSolventProductYield (%)Reference
1,3-Cyclohexanedione(2-Bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126)K₂CO₃EtOAcSpiro[2.5]octane-5,7-dioneHigh researchgate.net
Dimedone(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonateK₂CO₃EtOAc7,7-Dimethylspiro[2.5]octane-5,7-dioneHigh researchgate.net

This table is interactive and can be sorted by column.

Specialized reagents that act as methylene-transfer agents are crucial for converting a ketone into the cyclopropane ring of a spirocycle.

Sulfonium (B1226848) Salts: The Corey-Chaykovsky reaction, which uses a sulfur ylide generated from a sulfonium salt, is a prominent method for spirocyclopropanation. acs.orgchim.it For instance, reacting a cyclohexanone (B45756) derivative with dimethylsulfonium methylide can yield the corresponding 1-oxaspiro[2.5]octane, which is a key intermediate. google.com The reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate provides the corresponding spirocyclopropanes in high yields. researchgate.net This method is often preferred for its mild conditions and high efficiency in forming strained three-membered rings. nih.gov

Wittig Reagents: While the Wittig reaction is most commonly used to convert ketones and aldehydes into alkenes, certain Wittig reagents can be adapted for cyclopropanation. wikipedia.orgwikipedia.orglibretexts.org The reaction of a ketone with a phosphonium (B103445) ylide containing a leaving group on the gamma-carbon can lead to the formation of a cyclopropane ring through an initial olefination followed by an intramolecular nucleophilic substitution. This approach, however, is generally less common for spiro[2.5]octane synthesis than the use of sulfonium ylides. nih.gov

Introduction and Functionalization of the Carboxylate Ester

The methyl carboxylate group is a key functional feature of the target molecule. Its introduction is typically achieved through esterification of a corresponding carboxylic acid precursor.

The synthesis of methyl 1-oxaspiro[2.5]octane-2-carboxylate, an analogue of the target compound, serves as a direct model for the esterification step. This transformation is generally accomplished through Fischer esterification, where the corresponding 1-oxaspiro[2.5]octane-2-carboxylic acid is treated with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. smolecule.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, often driven to completion by using a large excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.com Alternative methods include reacting the carboxylic acid with a different esterifying agent in the presence of a suitable catalyst. google.com

Table 2: General Fischer Esterification Reaction

Reactant 1Reactant 2CatalystProductByproduct
Carboxylic Acid (R-COOH)Alcohol (R'-OH)Acid (e.g., H₂SO₄)Ester (R-COOR')Water (H₂O)

This table illustrates the general scheme for Fischer esterification.

Approaches to the Oxo Group Incorporation

The placement of the oxo (ketone) group at the C-6 position of the spiro[2.5]octane ring is a critical step that defines the final molecule. This functional group can be introduced either by starting with a precursor that already contains the ketone or by oxidizing a pre-formed spiro[2.5]octane skeleton.

The most direct approach involves using a precursor that already contains the required carbonyl functionality, such as 1,3-cyclohexanedione. researchgate.netgoogle.com As detailed in section 3.1.2, spirocyclopropanation of 1,3-cyclohexanedione yields spiro[2.5]octane-5,7-dione. researchgate.net This dione (B5365651) is a valuable intermediate. Through selective reduction or modification of one of the two carbonyl groups, one can obtain the desired 6-oxo functionality. For example, a patent describes a synthetic route that involves the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester to form spiro[2.5]octane-5,7-dione in the presence of a base like sodium methanolate. google.com This method builds the dione ring system with the oxo groups already in place, which can then be further manipulated.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Landscape Analysis

There are no published studies that specifically detail the molecular modeling and conformational analysis of methyl 6-oxospiro[2.5]octane-2-carboxylate. Such a study would typically involve the use of molecular mechanics or quantum mechanics to identify the most stable three-dimensional arrangements (conformers) of the molecule. Key parameters such as dihedral angles, bond lengths, and the relative energies of different conformers would be calculated to understand the molecule's flexibility and preferred shapes, which are crucial for its reactivity and interactions. However, this foundational computational work has not been reported for this compound.

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific quantum chemical calculations concerning the electronic structure and energetics of this compound are available in the scientific literature. Investigations in this area would typically employ methods like Density Functional Theory (DFT) or other ab initio calculations to determine properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and thermodynamic stability. This information is fundamental to predicting a molecule's reactivity, kinetic stability, and electronic properties, but remains uninvestigated for this particular spirocycle.

Elucidation of Reaction Mechanisms via Computational Approaches

There is no available research that uses computational methods to elucidate the reaction mechanisms involving this compound. Computational approaches are powerful tools for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing deep insight into how a molecule participates in chemical transformations. The application of these methods to understand the synthesis or reactivity of this compound has not been documented.

Prediction and Interpretation of Spectroscopic Data

While commercial vendors may possess raw spectroscopic data for this compound, there are no published computational studies that predict and interpret its spectroscopic signatures. Theoretical predictions of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra are standard computational tasks that aid in the characterization of new molecules and the interpretation of experimental data. Such theoretical spectra for this compound have not been reported in the literature.

Applications in Advanced Synthetic Organic Chemistry

Role as Building Blocks for Complex Molecular Architectures

The intrinsic properties of spirocycles, particularly their conformational rigidity and defined three-dimensional geometry, make them highly valuable building blocks in medicinal chemistry and materials science. mdpi.com Molecules containing a spiro junction can fix the spatial arrangement of important substituents, which is crucial for binding to biological targets. mdpi.com Methyl 6-oxospiro[2.5]octane-2-carboxylate exemplifies such a scaffold, offering a robust framework upon which complex structures can be built with high stereochemical control.

The spiro[2.5]octane core itself is a key structural motif found in various natural products and serves as a precursor for more elaborate molecular designs. researchgate.netnih.gov The presence of orthogonal functional groups—a ketone and a cyclopropyl (B3062369) ester—in the target molecule allows for selective, stepwise modifications. This bifunctionality enables chemists to use the compound as a linchpin, extending chemical complexity in multiple directions to access novel polycyclic and highly substituted molecules. The rigidity of the spiro framework ensures that the geometric relationship between the two reactive centers is maintained, which can be exploited to direct the stereochemical outcome of subsequent reactions. This principle is widely applied in the synthesis of complex targets where precise control over the molecular shape is paramount. mdpi.com

Spirocyclic Building BlockResulting Complex Structure or ApplicationReference
Spiro-oxindolesCore of various alkaloids with diverse biological activities. mdpi.com
SpiroketalsKey structural motif in numerous natural products, including polyether antibiotics and anticancer agents. researchgate.net
Spiro[2.5]octa-4,7-dien-6-onesScaffolds containing multiple consecutive quaternary carbon centers. rsc.orgresearchgate.net
1-Oxaspiro[2.3]hexaneIntermediate in the synthesis of natural products like Herbertene. nih.gov

Intermediates in the Synthesis of Diverse Chemical Compounds

Derivatives of the spiro[2.5]octane system are recognized as useful intermediates in organic synthesis. google.com this compound is particularly valuable due to its two distinct reactive sites, which can be manipulated to produce a wide array of chemical compounds.

The ketone at the 6-position is a versatile functional handle. It can undergo a variety of standard carbonyl transformations, including:

Reduction to form the corresponding secondary alcohol, introducing a new stereocenter.

Nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols.

Olefinations (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to install carbon-carbon double bonds.

Reductive amination to introduce nitrogen-containing functionalities, paving the way for the synthesis of alkaloids and other bioactive amines.

Simultaneously, the methyl carboxylate group on the strained cyclopropane (B1198618) ring offers another site for modification. butler.edu It can be:

Hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other acid-specific reactions.

Reduced to a primary alcohol, providing a different point of attachment or further functionalization.

Converted directly into amides or other ester derivatives.

The strategic manipulation of these two functional groups allows the molecule to serve as a central hub in a synthetic sequence, enabling the divergent synthesis of a library of related but structurally distinct compounds. Such intermediates are crucial in drug discovery programs where the rapid generation of analogs is necessary for structure-activity relationship (SAR) studies. nih.gov

Functional GroupReaction TypePotential Product Functionality
6-Oxo (Ketone)Reduction (e.g., with NaBH₄)Secondary Alcohol
6-Oxo (Ketone)Grignard Addition (e.g., with CH₃MgBr)Tertiary Alcohol
6-Oxo (Ketone)Wittig Reaction (e.g., with Ph₃P=CH₂)Exocyclic Alkene
2-Carboxylate (Ester)Hydrolysis (e.g., with LiOH)Carboxylic Acid
2-Carboxylate (Ester)Aminolysis (e.g., with RNH₂)Amide
2-Carboxylate (Ester)Reduction (e.g., with LiAlH₄)Primary Alcohol

Exploration of Novel Reaction Pathways and Methodologies

The unique structural features of this compound make it an excellent substrate for exploring and developing novel synthetic methodologies. The high ring strain of the cyclopropane ring, further activated by the electron-withdrawing ester group, makes it susceptible to ring-opening reactions. x-chemrx.com This reactivity can be harnessed to forge new bonds and create molecular skeletons that are not easily accessible through conventional methods. For instance, nucleophilic or acid-catalyzed opening of the cyclopropane ring can lead to the formation of functionalized cyclohexyl derivatives with predictable regiochemistry and stereochemistry. acs.org

The fixed spatial proximity of the ketone and the cyclopropyl ester can facilitate unique intramolecular or cascade reactions. An enolate formed at the C5 or C7 position of the cyclohexane (B81311) ring could potentially act as an intramolecular nucleophile, attacking the cyclopropane ring to form new bicyclic or bridged systems. Such transformations, driven by the release of ring strain, can rapidly increase molecular complexity in a single step.

Furthermore, the study of such strained, bifunctional systems drives innovation in synthetic chemistry. nih.gov Developing stereoselective methods to synthesize the spirocycle itself, or to control the stereochemistry of reactions at its functional groups, presents a significant challenge that inspires the creation of new catalysts and reaction conditions. Methodologies developed for related systems, such as the conjugate addition-induced dearomatization to form spiro[2.5]octa-4,7-dien-6-ones, highlight the potential for discovering powerful new transformations based on this structural core. researchgate.net

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